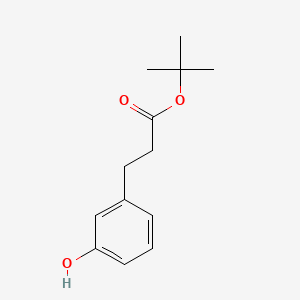

Tert-butyl3-(3-hydroxyphenyl)propanoate

Description

Significance of Arylpropanoate Ester Scaffolds in Modern Organic Synthesis Research

Arylpropanoate ester scaffolds are prevalent structural motifs in a multitude of biologically active compounds and complex molecular architectures. Their significance in modern organic synthesis is multifaceted, stemming from their roles as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. The phenylpropanoid pathway in plants, for instance, produces a vast array of compounds based on this core structure, many of which exhibit important medicinal properties.

In medicinal chemistry, the arylpropanoate framework is a well-established pharmacophore. The presence of both an aromatic ring and a carboxylic acid (or its ester derivative) allows for diverse interactions with biological targets. The versatility of this scaffold enables chemists to systematically modify its structure to optimize pharmacokinetic and pharmacodynamic properties. Phenols, in particular, are crucial motifs in pharmaceuticals and natural products.

The propanoate side chain offers a handle for further chemical transformations, such as chain extension, cyclization, or the introduction of additional functional groups. This adaptability makes arylpropanoate esters, including Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328), valuable building blocks in the construction of more intricate molecules.

Strategic Positioning of the Tert-butyl Ester in Retrosynthetic Analyses of Target Molecules

Retrosynthetic analysis is a powerful tool in planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. In this context, the strategic use of protecting groups is paramount to ensure chemoselectivity during synthetic transformations.

The tert-butyl ester in Tert-butyl 3-(3-hydroxyphenyl)propanoate serves as an effective protecting group for the carboxylic acid functionality. thieme-connect.com Its bulky nature provides steric hindrance, rendering the ester resistant to nucleophilic attack and hydrolysis under basic or mildly acidic conditions, which would readily cleave simpler esters like methyl or ethyl esters. youtube.com This stability allows for chemical modifications to be performed on other parts of the molecule, such as the phenolic hydroxyl group or the aromatic ring, without affecting the carboxylic acid. libretexts.orgwikipedia.org

The deprotection of a tert-butyl ester is typically achieved under specific, strongly acidic conditions, often using trifluoroacetic acid (TFA), which proceeds via a stable tertiary carbocation intermediate. thieme-connect.comwikipedia.org This specific removal condition makes the tert-butyl ester an "orthogonal" protecting group to many others used in organic synthesis, meaning it can be selectively removed without disturbing other protecting groups. wikipedia.org This strategic advantage is crucial in multi-step syntheses of complex molecules.

Interactive Data Table: Comparison of Carboxylic Acid Protecting Groups

The following table provides a comparison of common protecting groups for carboxylic acids, highlighting the unique features of the tert-butyl ester.

| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |

| Methyl Ester | -COOCH₃ | Sensitive to acid and base | Strong acid or base hydrolysis | Simple to install |

| Benzyl (B1604629) Ester | -COOCH₂Ph | Stable to base and mild acid | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many groups |

| Tert-butyl Ester | -COOC(CH₃)₃ | Stable to base, mild acid, nucleophiles | Strong acid (e.g., TFA) | High stability, specific removal |

| Silyl Ester | -COOSiR₃ | Labile | Mild acid, fluoride (B91410) ions | Very mild removal conditions |

Overview of Contemporary Research Trends Involving Substituted Phenolic Propanoates as Synthetic Intermediates

Substituted phenolic propanoates, such as Tert-butyl 3-(3-hydroxyphenyl)propanoate, are versatile intermediates in a variety of research areas. The presence of the phenolic hydroxyl group opens up numerous avenues for further functionalization.

One major research trend is the use of these compounds as precursors for the synthesis of complex natural products and their analogues. The phenolic -OH can be alkylated to form ethers, acylated to form esters, or used to direct electrophilic aromatic substitution to the ortho and para positions. This allows for the construction of highly substituted aromatic systems.

In materials science, phenolic compounds are used as building blocks for functional polymers and materials. nih.gov The ability of phenols to undergo oxidative coupling and polymerization, as well as their metal-chelating properties, makes them attractive for the development of novel materials with applications in catalysis and biomedicine.

Furthermore, derivatives of hydroxyphenylpropanoic acids are being investigated for their potential biological activities. The core structure is a scaffold that can be elaborated to create libraries of compounds for screening against various diseases. For example, derivatives of 3-(hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov

Interactive Data Table: Predicted Spectroscopic Data for Tert-butyl 3-(3-hydroxyphenyl)propanoate

While extensive experimental data for this specific compound is not widely published, the following table presents predicted spectroscopic data based on its chemical structure and comparison with similar molecules.

| Spectroscopic Data | Predicted Values |

| ¹H NMR | δ (ppm): 9.5-10.0 (s, 1H, Ar-OH), 6.8-7.2 (m, 4H, Ar-H), 2.8 (t, 2H, -CH₂-Ar), 2.5 (t, 2H, -CH₂-COO), 1.4 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ (ppm): 172 (C=O), 156 (Ar-C-OH), 142 (Ar-C), 130 (Ar-CH), 120 (Ar-CH), 116 (Ar-CH), 114 (Ar-CH), 81 (-C(CH₃)₃), 36 (-CH₂-Ar), 30 (-CH₂-COO), 28 (-C(CH₃)₃) |

| IR | ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 2980-2950 (Aliphatic C-H stretch), 1730 (C=O stretch, ester) |

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

tert-butyl 3-(3-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9,14H,7-8H2,1-3H3 |

InChI Key |

YQBRECMHJDGVQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 3 Hydroxyphenyl Propanoate

Esterification Reactions in the Preparation of Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328)

The introduction of the tert-butyl ester group onto the 3-(3-hydroxyphenyl)propanoic acid is a critical transformation. This can be accomplished through several esterification techniques, each with its own set of advantages and specific applications.

Direct Acid-Catalyzed Esterification Approaches from 3-(3-hydroxyphenyl)propanoic Acid

Direct acid-catalyzed esterification, a cornerstone of organic synthesis, offers a straightforward route to tert-butyl 3-(3-hydroxyphenyl)propanoate. This method typically involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with a tert-butylating agent in the presence of a strong acid catalyst.

One common approach is the reaction with tert-butanol (B103910) . The process is generally carried out in an inert solvent, with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product by removing water, often through azeotropic distillation.

Alternatively, isobutylene (B52900) , a readily available and cost-effective reagent, can be used as the source of the tert-butyl group. thieme.de In this method, 3-(3-hydroxyphenyl)propanoic acid is treated with an excess of isobutylene under acidic conditions. The reaction is typically performed in a pressure vessel due to the gaseous nature of isobutylene. The presence of a strong acid catalyst is essential to protonate the isobutylene, generating the tert-butyl cation which is then attacked by the carboxylic acid.

| Tert-butylating Agent | Catalyst | Key Reaction Conditions |

| tert-Butanol | Sulfuric Acid, p-Toluenesulfonic Acid | Inert solvent, azeotropic removal of water |

| Isobutylene | Strong acids (e.g., H₂SO₄) | Excess isobutylene, pressure vessel |

Transesterification Pathways Involving Alternative Alkyl Phenolic Propanoate Precursors

Transesterification provides an alternative route to tert-butyl 3-(3-hydroxyphenyl)propanoate, starting from a more readily accessible alkyl ester, such as the methyl or ethyl ester. This method involves the exchange of the alkyl group of the ester with a tert-butyl group from a tert-butyl alcohol source, typically in the presence of a catalyst.

While specific examples for the transesterification of methyl or ethyl 3-(3-hydroxyphenyl)propanoate to its tert-butyl counterpart are not extensively documented in readily available literature, the general principles of transesterification are well-established. researchgate.net The reaction is typically catalyzed by either an acid or a base. For the synthesis of a tert-butyl ester, an acid catalyst is generally preferred to avoid potential side reactions associated with the sterically hindered tert-butoxide base. The reaction equilibrium can be shifted towards the desired product by using a large excess of tert-butanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed.

| Starting Ester | Catalyst Type | Driving Force for Reaction |

| Methyl 3-(3-hydroxyphenyl)propanoate | Acid (e.g., H₂SO₄) | Excess tert-butanol, removal of methanol |

| Ethyl 3-(3-hydroxyphenyl)propanoate | Acid (e.g., H₂SO₄) | Excess tert-butanol, removal of ethanol (B145695) |

Advanced Catalytic Methods for Selective Tert-butyl Ester Formation

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer high selectivity and milder reaction conditions for the formation of tert-butyl esters. These methods often employ specific activating agents or catalysts that facilitate the esterification while minimizing side reactions.

One such approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP). This method is known for its mild conditions and high efficiency.

Another powerful and recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent. organic-chemistry.org This system has been shown to be highly effective for the tert-butylation of a wide range of carboxylic acids, proceeding much faster and with higher yields compared to conventional methods. thieme.de The use of catalytic amounts of Tf₂NH enhances both the solubility and reactivity of the carboxylic acid. organic-chemistry.org

| Reagent/Catalyst System | Key Advantages |

| Di-tert-butyl dicarbonate (Boc)₂O / DMAP | Mild reaction conditions, high efficiency |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) / tert-Butyl acetate | Fast reaction times, high yields, versatile for various substrates thieme.deorganic-chemistry.org |

Approaches to the 3-(3-hydroxyphenyl)propanoic Acid Moiety

Reductive Strategies for Hydroxyphenylacrylic Acid Derivatives in Propanoic Acid Formation

A common and efficient method for the synthesis of 3-(3-hydroxyphenyl)propanoic acid involves the reduction of the double bond in a corresponding unsaturated precursor, such as 3-(3-hydroxyphenyl)acrylic acid, also known as m-coumaric acid. wikipedia.org

Catalytic hydrogenation is a widely employed technique for this transformation. The reaction typically involves treating m-coumaric acid with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is usually carried out in a suitable solvent, like ethanol or ethyl acetate, at ambient or slightly elevated pressure and temperature. This method is generally high-yielding and chemoselective for the reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid and hydroxyl groups.

| Precursor | Reduction Method | Catalyst | Typical Solvent |

| m-Coumaric acid | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate |

Side-Chain Elongation Methodologies for the Arylpropanoic Acid Component

Side-chain elongation methods provide a versatile approach to construct the propanoic acid side chain on a 3-hydroxyphenyl precursor. Two classical methods that can be adapted for this purpose are the malonic ester synthesis and the Arndt-Eistert homologation.

The malonic ester synthesis is a well-established method for the preparation of carboxylic acids. For the synthesis of 3-(3-hydroxyphenyl)propanoic acid, this would involve the reaction of a 3-hydroxybenzyl halide (e.g., 3-hydroxybenzyl bromide) with diethyl malonate in the presence of a base, such as sodium ethoxide. The resulting substituted malonic ester is then hydrolyzed and decarboxylated upon heating in an acidic aqueous solution to yield the desired product. vedantu.com

The Arndt-Eistert homologation is a powerful method for the one-carbon chain elongation of a carboxylic acid. organic-chemistry.orgchemistry-reaction.comwikipedia.orglibretexts.org In the context of synthesizing 3-(3-hydroxyphenyl)propanoic acid, the starting material would be 3-hydroxyphenylacetic acid. This acid would first be converted to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water yields the homologated 3-(3-hydroxyphenyl)propanoic acid. organic-chemistry.org

| Methodology | Starting Material | Key Reagents |

| Malonic Ester Synthesis | 3-Hydroxybenzyl halide | Diethyl malonate, Sodium ethoxide, Acid (for hydrolysis/decarboxylation) vedantu.com |

| Arndt-Eistert Homologation | 3-Hydroxyphenylacetic acid | Thionyl chloride, Diazomethane, Silver catalyst, Water organic-chemistry.org |

Convergent Synthetic Routes to the 3-(3-hydroxyphenyl)propanoic Acid Core

The synthesis of the central 3-(3-hydroxyphenyl)propanoic acid structure is a critical first stage. Convergent synthesis, an approach that involves the separate synthesis of fragments of the molecule followed by their assembly, offers an efficient pathway to this core structure. One common strategy begins with 3-hydroxybenzaldehyde (B18108), which undergoes a condensation reaction with a malonic acid derivative.

For instance, a Knoevenagel condensation of 3-hydroxybenzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative, provides the desired 3-(3-hydroxyphenyl)propanoic acid. Another approach involves the reaction of 3-methoxyphenylacetonitrile with a suitable C2 synthon, followed by hydrolysis and demethylation.

A notable convergent synthesis involves the palladium-catalyzed Heck coupling of 3-bromophenol (B21344) with an acrylic acid ester, followed by hydrogenation of the double bond. The choice of the specific convergent route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Optimization of Reaction Conditions and Process Efficiency in Tert-butyl 3-(3-hydroxyphenyl)propanoate Synthesis

The efficiency of the synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate is highly dependent on the optimization of reaction conditions, including the choice of solvent and catalyst.

| Solvent | Dielectric Constant | Typical Observations in Esterification |

| Dichloromethane | 9.1 | Good solubility for many organic substrates. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Can coordinate with some catalysts. |

| Toluene | 2.4 | Allows for azeotropic removal of water. |

| N,N-Dimethylformamide (DMF) | 36.7 | High boiling point, good for high-temperature reactions. |

The esterification of a carboxylic acid with tert-butanol to form a tert-butyl ester is typically challenging due to the steric hindrance of the tert-butyl group. Direct Fischer esterification is often inefficient. Therefore, alternative catalytic systems are employed.

One common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then react with tert-butanol in the presence of a non-nucleophilic base.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct esterification. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by tert-butanol.

The mechanistic pathway for DCC/DMAP-catalyzed esterification involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive acyl-pyridinium species, which is readily attacked by the alcohol to form the ester.

Recent advancements have explored the use of Lewis acid catalysts, which can activate the carboxylic acid towards nucleophilic attack by the alcohol. The choice of catalyst and reaction conditions must be carefully optimized to maximize the yield of the desired tert-butyl ester while minimizing side reactions.

Temperature, Pressure, and Stoichiometric Profiling for Enhanced Synthetic Outcomes

A comprehensive review of scientific literature and chemical databases did not yield specific research findings detailing the temperature, pressure, and stoichiometric profiling for the synthesis of Tert-butyl 3-(3-hydroxyphenyl)propanoate. The available body of research on related compounds primarily focuses on the synthesis of structurally different hindered phenolic antioxidants, such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Consequently, detailed experimental data, including optimized reaction conditions and their impact on the synthetic outcomes for Tert-butyl 3-(3-hydroxyphenyl)propanoate, are not available in the reviewed sources. Therefore, data tables illustrating the effects of varying temperature, pressure, and reactant stoichiometry on the yield and purity of this specific compound cannot be provided.

Chemical Transformations and Reactivity of Tert Butyl 3 3 Hydroxyphenyl Propanoate

Reactions Involving the Tert-butyl Ester Group

The tert-butyl ester is a sterically hindered carboxylate derivative known for its unique reactivity, particularly its stability under basic conditions and its susceptibility to cleavage under acidic conditions. This characteristic is often exploited in organic synthesis for the protection of carboxylic acids.

The tert-butyl ester group can be selectively cleaved or transformed into other esters, providing a pathway to valuable derivatives.

Hydrolysis: Acid-catalyzed hydrolysis is a fundamental reaction for tert-butyl esters. Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, efficiently removes the tert-butyl group, yielding the corresponding carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid, and gaseous isobutylene (B52900). stackexchange.com This deprotection strategy is widely used due to the mild conditions and the ease of removing the volatile byproduct. stackexchange.com The stability of the ester to many other nucleophilic and reductive conditions makes it an excellent protecting group. thieme-connect.com Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Transesterification: This process involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. While direct transesterification of the bulky tert-butyl ester can be challenging, related propionate (B1217596) structures are known to undergo this reaction effectively. For instance, the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with polyols like pentaerythritol (B129877) is a well-documented industrial process for producing phenolic antioxidants. google.comgoogle.comchemicalbook.com This reaction is typically catalyzed by basic catalysts or a combination of basic and Lewis acid catalysts to drive the equilibrium toward the desired product. google.comresearchgate.nettaylorfrancis.com

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Deprotection) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3-(3-hydroxyphenyl)propanoic acid | stackexchange.com |

| Hydrolysis (Deprotection) | Aqueous Phosphoric Acid (H₃PO₄) | 3-(3-hydroxyphenyl)propanoic acid | organic-chemistry.org |

| Transesterification (Analogous) | Pentaerythritol, Basic Catalyst (e.g., NaOCH₃) | Pentaerythritol tetrakis(3-(3-hydroxyphenyl)propanoate) | google.comresearchgate.net |

The ester functional group can be reduced to a primary alcohol. This transformation requires potent reducing agents due to the relative stability of the ester carbonyl.

Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are effective for the reduction of esters to primary alcohols. chemistrysteps.comcommonorganicchemistry.com In this reaction, Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328) would be converted to 3-(3-hydroxyphenyl)propan-1-ol. The reaction proceeds via the addition of two hydride equivalents to the carbonyl carbon. chemistrysteps.com Weaker reducing agents like Sodium Borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. commonorganicchemistry.com

| Transformation | Typical Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Diethyl ether) | 3-(3-hydroxyphenyl)propan-1-ol | chemistrysteps.comcommonorganicchemistry.com |

Direct conversion of the sterically hindered tert-butyl ester to an amide via aminolysis is often inefficient. However, a two-step procedure can be employed to achieve this transformation effectively.

The tert-butyl ester can first be converted to a more reactive acyl chloride intermediate. Reagents such as thionyl chloride (SOCl₂) can be used for this purpose, as they react selectively with tert-butyl esters at room temperature, leaving other ester types unaffected. organic-chemistry.org The resulting acyl chloride, 3-(3-hydroxyphenyl)propanoyl chloride, can then be readily reacted with a primary or secondary amine to yield the corresponding amide derivative in high yield. organic-chemistry.org

| Step | Transformation | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ester to Acyl Chloride | Thionyl Chloride (SOCl₂) | 3-(3-hydroxyphenyl)propanoyl chloride | organic-chemistry.org |

| 2 | Acyl Chloride to Amide | Primary or Secondary Amine (R¹R²NH) | N-R¹,N-R²-3-(3-hydroxyphenyl)propanamide | organic-chemistry.org |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that readily participates in reactions such as alkylation, acylation, and various coupling reactions, allowing for extensive modification of the aromatic ring system.

Alkylation (Ether Formation): The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether derivative. This classic method is known as the Williamson ether synthesis. A variety of bases, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), can be used to facilitate this reaction. More recent methods also describe the dehydrative alkylation of phenols with alcohols under catalytic conditions. doi.org

Acylation (Ester Formation): The phenolic hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.

| Transformation | Reaction Type | Reagents & Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| O-Alkylation | Williamson Ether Synthesis | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Aryl Ether (-O-R) | google.com |

| O-Acylation | Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aryl Ester (-O-CO-R) | organic-chemistry.org |

The formation of a carbon-oxygen (C-O) bond between the phenolic hydroxyl group and an aryl group is a powerful method for synthesizing diaryl ethers. These structures are prevalent in natural products and pharmaceuticals. researchgate.net Transition-metal-catalyzed cross-coupling reactions are the primary methods for achieving this transformation. nih.gov

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation. This reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the phenol with an aryl halide or triflate. rsc.org This methodology is known for its broad substrate scope and tolerance of various functional groups. rsc.org

Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann reaction is a classic method for forming diaryl ethers, which traditionally involves the coupling of a phenol with an aryl halide at high temperatures using a stoichiometric amount of copper. researchgate.netnih.gov Modern variations of this reaction utilize catalytic amounts of copper, often in the presence of a ligand, allowing the reaction to proceed under milder conditions. researchgate.net

| Reaction Name | Metal Catalyst | Typical Substrates | General Conditions | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd₂(dba)₃) | Phenol + Aryl Bromide/Chloride | Phosphine Ligand, Base (e.g., Cs₂CO₃), High Temperature | nih.govrsc.org |

| Ullmann Condensation | Copper (e.g., CuI) | Phenol + Aryl Iodide/Bromide | Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃), High Temperature | researchgate.netresearchgate.net |

Site-Specific Oxidation Studies of the Phenolic Group

The phenolic hydroxyl group in tert-butyl 3-(3-hydroxyphenyl)propanoate is susceptible to oxidation, a reaction of significant interest in the study of antioxidants and biological metabolism. While specific studies on this exact molecule are not extensively documented, research on analogous phenolic compounds provides insight into its potential oxidative pathways.

Oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxy radical. The stability of this radical intermediate is a key factor in determining the reaction's feasibility and the nature of the resulting products. In the case of tert-butyl 3-(3-hydroxyphenyl)propanoate, the presence of the propanoate side chain at the meta position relative to the hydroxyl group can influence the electron density distribution on the aromatic ring and, consequently, the stability of the phenoxy radical.

Common oxidizing agents used for phenols include reagents like Fremy's salt (potassium nitrosodisulfonate), and various metal-based oxidants. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in directing the outcome of the oxidation, which can range from the formation of quinones to oxidative coupling products. For instance, studies on similar phenolic acids have shown that oxidation can lead to the formation of dimers and polymers.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Fremy's Salt | p-Benzoquinone derivative | Aqueous solution, room temperature |

| Iron(III) Chloride | Oxidative coupling products (dimers) | Methanol (B129727), room temperature |

| Dioxygen (catalyzed) | Complex mixture of degradation products | Presence of a metal catalyst (e.g., Cu(II)), elevated temperature |

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of tert-butyl 3-(3-hydroxyphenyl)propanoate is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This group directs incoming electrophiles to the ortho and para positions. However, the propanoate group at the meta position is a deactivating group and a meta-director. The interplay of these two groups governs the regiochemical outcome of substitution reactions.

Halogenation and Nitration Studies on the Aromatic Core for Functionalization

Halogenation: The introduction of halogen atoms onto the aromatic ring can significantly alter the compound's chemical and biological properties and provide a handle for further functionalization, such as cross-coupling reactions. Due to the activating effect of the hydroxyl group, halogenation is expected to occur readily. The primary substitution products would be the 2-halo, 4-halo, and 6-halo derivatives. The reaction can be carried out using various halogenating agents, often in the presence of a Lewis acid catalyst, although the activated nature of the ring may sometimes allow for reaction without a catalyst.

Nitration: Nitration introduces a nitro group onto the aromatic ring, which is a versatile functional group that can be reduced to an amino group or used in other transformations. Similar to halogenation, the hydroxyl group directs the nitro group to the ortho and para positions. A common nitrating agent is a mixture of nitric acid and sulfuric acid. A study on the related compound, ethyl (3R)-3-hydroxy-3-phenylpropanoate, demonstrated the successful introduction of a nitro group at the meta position of the phenyl ring (relative to the propanoate chain), yielding ethyl (3R)-3-hydroxy-3-(3-nitrophenyl)propanoate, indicating that the directing effect of the existing substituent is a key determinant of the product's structure. nih.gov

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂ / FeBr₃ | Tert-butyl 3-(2-bromo-3-hydroxyphenyl)propanoate, Tert-butyl 3-(4-bromo-3-hydroxyphenyl)propanoate |

| Chlorination | Cl₂ / AlCl₃ | Tert-butyl 3-(2-chloro-3-hydroxyphenyl)propanoate, Tert-butyl 3-(4-chloro-3-hydroxyphenyl)propanoate |

| Nitration | HNO₃ / H₂SO₄ | Tert-butyl 3-(3-hydroxy-2-nitrophenyl)propanoate, Tert-butyl 3-(3-hydroxy-4-nitrophenyl)propanoate |

Friedel-Crafts Reactions for Carbon-Carbon Bond Formation

Friedel-Crafts reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. nih.govrsc.org These reactions can be categorized into alkylation and acylation. For tert-butyl 3-(3-hydroxyphenyl)propanoate, the activating hydroxyl group would facilitate these reactions at the ortho and para positions.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation: A more controlled method, acylation, introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone is less reactive than the starting material, preventing over-acylation. The acyl group can later be reduced to an alkyl group if desired. The expected products would be the ortho- and para-acylated derivatives.

| Reaction | Reagents | Expected Major Products |

| Acylation | Acetyl chloride / AlCl₃ | Tert-butyl 3-(2-acetyl-3-hydroxyphenyl)propanoate, Tert-butyl 3-(4-acetyl-3-hydroxyphenyl)propanoate |

| Alkylation (e.g., t-butylation) | t-Butyl chloride / AlCl₃ | Tert-butyl 3-(2-tert-butyl-3-hydroxyphenyl)propanoate, Tert-butyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate |

Transition Metal-Catalyzed Coupling Reactions of Derived Intermediates

Halogenated or triflated derivatives of tert-butyl 3-(3-hydroxyphenyl)propanoate are valuable intermediates for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Halogenated Derivatives

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.govmdpi.com A brominated derivative of tert-butyl 3-(3-hydroxyphenyl)propanoate could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups.

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov This would allow for the introduction of alkenyl side chains onto the aromatic ring of a halogenated tert-butyl 3-(3-hydroxyphenyl)propanoate derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov This provides a direct route to introduce alkynyl moieties, which are valuable for further transformations.

| Reaction | Substrate | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Bromo-derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted derivative |

| Heck | Iodo-derivative | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Styrenyl-substituted derivative |

| Sonogashira | Bromo-derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted derivative |

C-H Activation and Direct Functionalization Studies on the Aromatic System

Direct C-H activation and functionalization represent a more atom-economical approach to modifying aromatic systems, as it avoids the need for pre-functionalization (e.g., halogenation). While specific studies on tert-butyl 3-(3-hydroxyphenyl)propanoate are scarce, this area of research is rapidly expanding. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed to selectively activate and functionalize C-H bonds.

For the aromatic ring of tert-butyl 3-(3-hydroxyphenyl)propanoate, the directing group ability of the hydroxyl and propanoate substituents would play a crucial role in determining the site of C-H activation. The hydroxyl group, being a strong directing group, would likely facilitate ortho-C-H functionalization. Various coupling partners, such as alkenes, alkynes, and other aryl groups, could potentially be introduced directly onto the aromatic ring through these methods.

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific information on the chemical compound Tert-butyl 3-(3-hydroxyphenyl)propanoate to generate the article as outlined in the provided structure.

The requested article framework focuses on the role of this specific compound in advanced organic synthesis, including its use as a building block for complex molecules, its application in material science, and its employment in developing novel synthetic methodologies.

Extensive searches of chemical databases and research publications have revealed that the scientific literature is predominantly focused on a related but structurally distinct compound: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid , and its various esters (e.g., methyl, octadecyl, pentaerythritol esters). This class of molecules, characterized by the presence of two bulky tert-butyl groups on the phenol ring, is widely recognized for its antioxidant properties and is extensively used as stabilizers in polymers.

Conversely, specific research detailing the application of Tert-butyl 3-(3-hydroxyphenyl)propanoate in the advanced contexts requested—such as natural product total synthesis, macrocycle construction, polymer research, or as a scaffold in nanomaterial science—could not be located. The absence of this information in the public research domain makes it impossible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the user's detailed outline and content requirements.

Any attempt to generate the article would necessitate extrapolating from related compounds, which would violate the explicit instruction to focus solely on "Tert-butyl 3-(3-hydroxyphenyl)propanoate."

Therefore, the requested article cannot be generated at this time due to a lack of specific research data for the target compound within the specified application areas.

Role of Tert Butyl 3 3 Hydroxyphenyl Propanoate in Advanced Organic Synthesis Research

Development of Novel Synthetic Methodologies Employing Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328)

Investigations into Stereoselective Synthesis Starting from Related Chiral Analogues

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and advanced materials. While direct stereoselective synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate is not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related chiral analogues, specifically 3-aryl-3-hydroxypropanoic esters. These investigations provide a foundational framework for potential synthetic routes to enantiomerically pure forms of the target compound.

A notable advancement in this area is the enantioselective synthesis of 3-aryl-3-hydroxypropanoic esters, which serve as versatile chiral building blocks for various applications, including the preparation of chiral liquid crystals. irb.hr Research has demonstrated the successful asymmetric transfer hydrogenation of corresponding ketoesters using Ruthenium(II) complexes as catalysts. This method has yielded chiral 3-aryl-3-hydroxypropanoic esters with excellent enantiomeric excess (ee), typically ranging from 98% to over 99%. irb.hr The utilization of such synthetic chiral building blocks is advantageous as it allows for the precise tuning of intermolecular interactions through minor modifications of the molecular structure. irb.hr

The general approach involves the reduction of a β-keto ester precursor. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, the use of specific chiral ligands in conjunction with the metal catalyst directs the hydrogenation to favor the formation of one enantiomer over the other. This methodology could hypothetically be adapted for the synthesis of chiral tert-butyl 3-(3-hydroxyphenyl)propanoate by starting with an appropriate β-keto ester precursor, namely tert-butyl 3-(3-hydroxyphenyl)-3-oxopropanoate.

The development of enantioselective synthetic routes to these chiral intermediates is highly desirable as it preserves the optical purity at the stereogenic center. google.com Traditional methods for obtaining chiral compounds, such as chiral pool approaches or resolution of racemic mixtures, can be less efficient or more costly. google.com Therefore, the application of asymmetric synthesis techniques, as demonstrated with related 3-aryl-3-hydroxypropanoic esters, represents a more direct and efficient strategy.

While the direct application to tert-butyl 3-(3-hydroxyphenyl)propanoate has yet to be reported, the principles established in the synthesis of its analogues provide a clear and promising pathway for future research in this area.

Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into synthetic organic chemistry is of paramount importance for minimizing environmental impact and enhancing the sustainability of chemical processes. The exploration of green and sustainable synthetic approaches for tert-butyl 3-(3-hydroxyphenyl)propanoate and related compounds focuses on several key areas, including the use of biocatalysis, environmentally benign solvents, and the development of cost-effective and safer reaction conditions.

Biocatalysis:

One of the most promising avenues in green chemistry is the use of enzymes as catalysts (biocatalysis). Ketoreductases (KREDs), for example, have been successfully employed in the highly stereoselective reduction of ketoesters to produce chiral hydroxyesters. A practical, biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statin side chains, highlights the potential of this approach. researchgate.net This process, which utilizes a specific ketoreductase (KRED-06), achieves a high yield (96.2%) and excellent enantiomeric excess (>99.9%) without the need for an external cofactor regeneration system under pilot-plant-scale conditions. researchgate.net A significant advantage of this biocatalytic method is the avoidance of cryogenic conditions (e.g., -40 °C) often required in traditional chemical reductions using reagents like sodium borohydride (B1222165). researchgate.net This not only reduces energy consumption but also enhances the safety of the process. The principles of this biocatalytic reduction could be directly applicable to the synthesis of chiral tert-butyl 3-(3-hydroxyphenyl)propanoate from its corresponding ketoester.

Sustainable Synthetic Routes and Reagents:

Beyond biocatalysis, other green chemistry strategies are being explored for the synthesis of related hydroxyphenylpropanoates. A patent for a novel, green, and cost-effective process for the synthesis of a tert-butyl dihydroxyhexanoate derivative, another statin intermediate, emphasizes the importance of avoiding hazardous and costly reagents. google.com Traditional reduction methods using reagents like diethyl methoxy (B1213986) borane (B79455) or triethyl borane are not only expensive but also pyrophoric, necessitating stringent safety precautions and very low reaction temperatures (-78 °C). google.com Furthermore, the use of solvents like tetrahydrofuran (B95107) (THF) in conjunction with sodium borohydride can pose explosion risks due to peroxide formation. google.com Sustainable alternatives focus on developing processes that operate at ambient temperatures and pressures, utilize safer solvents, and employ catalysts that are more environmentally benign.

The development of sustainable synthetic routes for bio-based building blocks like 3-hydroxypropanoic acid also provides valuable insights. rsc.orgrsc.org These efforts often involve the integration of bio- and chemical catalysis to create efficient and green pathways from renewable feedstocks. While not directly focused on tert-butyl 3-(3-hydroxyphenyl)propanoate, these studies underscore the broader trend in chemical synthesis towards sustainability, which will undoubtedly influence the future manufacturing processes of this and other related compounds.

| Green Chemistry Approach | Key Features | Potential Application to Tert-butyl 3-(3-hydroxyphenyl)propanoate Synthesis |

| Biocatalysis (Ketoreductases) | High stereoselectivity, mild reaction conditions (ambient temperature), avoidance of hazardous reagents and cryogenic temperatures. researchgate.net | Enantioselective reduction of tert-butyl 3-(3-hydroxyphenyl)-3-oxopropanoate to yield chiral tert-butyl 3-(3-hydroxyphenyl)propanoate. |

| Use of Safer Reagents | Replacement of pyrophoric and hazardous reducing agents (e.g., boranes) with safer alternatives. google.com | Development of a reduction step that avoids dangerous reagents and extreme temperatures. |

| Sustainable Solvents | Utilization of environmentally benign solvents or solvent-free conditions. | Performing the synthesis in greener solvents like water, ethanol (B145695), or supercritical CO2. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. google.com | Optimizing reaction conditions to avoid the need for heating, cooling, or high pressure. |

Analytical Research Methodologies Applied to Tert Butyl 3 3 Hydroxyphenyl Propanoate

Spectroscopic Characterization Techniques for Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of Methyl 3-(3-hydroxyphenyl)propanoate (B1234328), the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the aromatic protons appear in a distinct region of the spectrum, and their splitting patterns can reveal their substitution pattern on the benzene (B151609) ring. The aliphatic protons of the propanoate chain also exhibit characteristic signals.

Similarly, ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and the nature of their neighboring atoms.

Table 1: Representative ¹H NMR Spectral Data for Methyl 3-(3-hydroxyphenyl)propanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | t | 1H | Ar-H |

| 6.75 | d | 1H | Ar-H |

| 6.70 | s | 1H | Ar-H |

| 6.65 | d | 1H | Ar-H |

| 3.65 | s | 3H | -OCH₃ |

| 2.85 | t | 2H | -CH₂-Ar |

| 2.60 | t | 2H | -CH₂-COO- |

Data is illustrative and based on typical values for this structural motif.

Table 2: Representative ¹³C NMR Spectral Data for Methyl 3-(3-hydroxyphenyl)propanoate

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 156.0 | Ar-C-OH |

| 142.5 | Ar-C |

| 129.8 | Ar-CH |

| 120.0 | Ar-CH |

| 116.5 | Ar-CH |

| 113.8 | Ar-CH |

| 51.8 | -OCH₃ |

| 35.5 | -CH₂-Ar |

| 30.2 | -CH₂-COO- |

Data is illustrative and based on typical values for this structural motif.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For a compound like Tert-butyl 3-(3-hydroxyphenyl)propanoate, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. The broadness of the -OH stretch can indicate the presence of hydrogen bonding. The position of the C=O stretch provides information about the ester functionality.

Table 3: Typical Infrared (IR) Absorption Bands for Key Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H | Hydroxyl group stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 2980-2850 | C-H | Aliphatic C-H stretch |

| 1735-1715 | C=O | Ester carbonyl stretch |

| 1600-1450 | C=C | Aromatic ring stretch |

| 1250-1000 | C-O | C-O stretch |

This technique is also highly valuable for monitoring the progress of a chemical reaction. For example, in the synthesis of Tert-butyl 3-(3-hydroxyphenyl)propanoate from 3-(3-hydroxyphenyl)propanoic acid, the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch would indicate the conversion of the starting material to the product.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally established.

For Tert-butyl 3-(3-hydroxyphenyl)propanoate (C₁₃H₁₈O₃), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of a tert-butyl group (57 Da) would be a characteristic fragmentation for this compound.

Chromatographic Techniques for Purity Assessment and Separation in Research Applications

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. These techniques are routinely used in research to monitor reactions, isolate products, and quantify impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. In the context of Tert-butyl 3-(3-hydroxyphenyl)propanoate research, HPLC is employed to monitor the progress of a synthesis by separating the starting materials, intermediates, and the final product.

The purity of the isolated compound can be accurately determined by HPLC, typically by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Different HPLC methods, such as reversed-phase or normal-phase, can be developed by varying the stationary and mobile phases to achieve optimal separation.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Mass Spectrometer (MS), it provides a dual-identification system, where the GC retention time gives one piece of identifying information and the mass spectrum of the eluting component provides another.

While Tert-butyl 3-(3-hydroxyphenyl)propanoate itself may have limited volatility, GC-MS can be used to analyze for the presence of more volatile starting materials or byproducts in a reaction mixture. Derivatization of the hydroxyl group, for example, by silylation, can increase the volatility of the compound, making it more amenable to GC-MS analysis. The resulting mass spectrum would provide a fragmentation pattern that can be used for structural confirmation and identification of impurities.

Thin-Layer Chromatography (TLC) in Rapid Reaction Progress Monitoring and System Optimization

Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique for the real-time, qualitative monitoring of the synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate. Its application is crucial for tracking the conversion of the starting material, 3-(3-hydroxyphenyl)propanoic acid, to its corresponding tert-butyl ester. The significant difference in polarity between the carboxylic acid of the reactant and the ester group of the product allows for their effective separation on a TLC plate, providing a clear visual assessment of the reaction's progress.

In a typical experimental setup, a silica (B1680970) gel plate is employed as the stationary phase due to its polar nature, which strongly adsorbs the polar carboxylic acid of the starting material. The mobile phase, or eluent, is a less polar solvent mixture, carefully chosen to facilitate the separation. A commonly effective mobile phase for this type of analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297), often with a small amount of acetic acid to ensure sharp, well-defined spots for the carboxylic acid.

As the reaction proceeds, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting material and a co-spot (a mixture of the reaction sample and the starting material). The plate is then developed in the chosen eluent system. The starting material, being more polar, exhibits stronger interaction with the silica gel and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the product, tert-butyl 3-(3-hydroxyphenyl)propanoate, being less polar due to the esterification of the carboxylic acid, travels further up the plate, displaying a higher Rf value. The progress of the reaction can be visualized by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.

System Optimization through TLC Analysis

The optimization of the reaction conditions for the synthesis of tert-butyl 3-(3-hydroxyphenyl)propanoate heavily relies on the rapid feedback provided by TLC. By running parallel reactions under varying conditions—such as different catalysts, temperatures, or reaction times—TLC allows for a swift comparison of their efficiencies. For instance, the effectiveness of different esterification catalysts can be assessed by observing the rate at which the product spot appears and intensifies relative to the disappearance of the starting material spot.

Furthermore, TLC is instrumental in identifying the optimal reaction time. By monitoring the reaction at regular intervals, one can determine the point at which the consumption of the starting material is maximized and the formation of byproducts, if any, is minimized. This prevents unnecessarily long reaction times, which could lead to degradation of the product or the formation of impurities. The visual nature of TLC provides immediate and actionable data, guiding the chemist in refining the reaction parameters to achieve the highest possible yield and purity of tert-butyl 3-(3-hydroxyphenyl)propanoate.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates are typically used. The polar silica gel interacts more strongly with the polar starting material than the less polar ester product. |

| Mobile Phase | A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (e.g., 7:3 v/v Hexane:Ethyl Acetate). A small amount of acetic acid may be added to improve the resolution of the carboxylic acid spot. |

| Visualization | Spots can be visualized under UV light (254 nm) if the compounds are UV-active. Alternatively, staining with a suitable agent, such as potassium permanganate, can be used for visualization. |

| Retention Factor (Rf) | The starting material, 3-(3-hydroxyphenyl)propanoic acid, will have a lower Rf value (e.g., ~0.2) due to its higher polarity. The product, tert-butyl 3-(3-hydroxyphenyl)propanoate, will have a higher Rf value (e.g., ~0.6) due to its lower polarity. |

Computational and Theoretical Investigations of Tert Butyl 3 3 Hydroxyphenyl Propanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

Currently, there are no specific published studies that have employed quantum chemical calculations to analyze the molecular geometry and electronic structure of Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328).

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

A search of scholarly databases yields no specific Density Functional Theory (DFT) studies that have investigated the conformational preferences and energetics of Tert-butyl 3-(3-hydroxyphenyl)propanoate. Such studies would be invaluable in determining the most stable three-dimensional arrangements of the molecule and the energy differences between its various conformers. This information is crucial for understanding its interactions with biological systems and other molecules.

Ab Initio Calculations of Electronic Properties and Reactivity Indices

Similarly, there is a lack of available research utilizing ab initio calculations to determine the electronic properties and reactivity indices of Tert-butyl 3-(3-hydroxyphenyl)propanoate. These calculations would provide fundamental insights into the molecule's electron distribution, orbital energies, and its propensity to participate in chemical reactions. Reactivity indices such as chemical hardness, softness, and electrophilicity, which are essential for predicting chemical behavior, have not been computationally determined for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies on Tert-butyl 3-(3-hydroxyphenyl)propanoate have been found in the existing scientific literature. MD simulations would offer a dynamic perspective on the molecule's behavior over time, allowing for a thorough exploration of its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

Structure-Reactivity Relationship Predictions and In Silico Screening for Novel Transformations

Due to the limited availability of direct computational studies specifically targeting Tert-butyl 3-(3-hydroxyphenyl)propanoate, this section will draw upon established theoretical principles and computational analyses of structurally related phenolic compounds to predict its reactivity and potential for novel transformations.

The reactivity of Tert-butyl 3-(3-hydroxyphenyl)propanoate is primarily dictated by the interplay of its constituent functional groups: the phenolic hydroxyl group, the aromatic ring, and the tert-butyl propanoate side chain. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Electrostatic Potential Mapping: This technique visualizes the electron density distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Tert-butyl 3-(3-hydroxyphenyl)propanoate, the phenolic oxygen and the ortho and para positions of the aromatic ring relative to the hydroxyl group are predicted to be electron-rich, making them susceptible to electrophilic substitution reactions. The carbonyl carbon of the ester group is an electron-poor site, making it a target for nucleophilic attack.

Predicted Reactivity Hotspots: Based on the electronic properties of the hydroxyl and propanoate substituents, the following reactivity patterns can be predicted:

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Therefore, positions 2, 4, and 6 of the phenyl ring are the most probable sites for reactions such as nitration, halogenation, and Friedel-Crafts acylation. Computational models suggest that the para-position (position 6) is generally favored over the ortho-positions (positions 2 and 4) in the reaction of formaldehyde (B43269) with phenol (B47542), a principle that can be extended to other electrophilic substitutions. usda.gov

O-Alkylation and O-Acylation: The phenolic hydroxyl group can act as a nucleophile, participating in Williamson ether synthesis or esterification reactions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-hydroxyphenyl)propanoic acid and tert-butanol (B103910).

Oxidation: The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the electron-donating hydroxyl group facilitates this process.

The following table summarizes the predicted reactive sites and potential transformations based on theoretical considerations.

| Reactive Site | Type of Reaction | Predicted Products |

| Aromatic Ring (Positions 2, 4, 6) | Electrophilic Aromatic Substitution | Halogenated, nitrated, or acylated derivatives of Tert-butyl 3-(3-hydroxyphenyl)propanoate |

| Phenolic Hydroxyl Group (Oxygen) | O-Alkylation / O-Acylation | Ether or ester derivatives at the phenolic position |

| Ester Carbonyl Group (Carbon) | Nucleophilic Acyl Substitution | Amides, or other esters via transesterification |

| Phenolic Hydroxyl Group | Oxidation | Quinone-like species |

In silico screening, including virtual screening and molecular docking, can be a powerful tool to identify potential new reactions and applications for Tert-butyl 3-(3-hydroxyphenyl)propanoate. This approach is particularly valuable for discovering novel biocatalytic transformations.

Virtual Screening for Biocatalysis: Databases of enzymes, such as lipases, esterases, and oxidoreductases, can be virtually screened to identify candidates capable of transforming Tert-butyl 3-(3-hydroxyphenyl)propanoate.

Esterases and Lipases: These enzymes could be screened for their ability to catalyze the enantioselective hydrolysis of the tert-butyl ester, a valuable transformation for producing chiral building blocks.

Oxidoreductases (e.g., Laccases, Peroxidases): These enzymes are known to catalyze the oxidation of phenolic compounds. nih.gov Virtual screening could identify enzymes that selectively oxidize Tert-butyl 3-(3-hydroxyphenyl)propanoate to specific products, potentially leading to the synthesis of novel bioactive molecules or polymer precursors.

Glycosyltransferases: Screening of these enzymes could uncover biocatalysts for the glycosylation of the phenolic hydroxyl group, a common modification in natural products that can enhance solubility and bioactivity.

Molecular Docking Studies: Once potential enzymes are identified through virtual screening, molecular docking can be used to predict the binding affinity and orientation of Tert-butyl 3-(3-hydroxyphenyl)propanoate within the enzyme's active site. A favorable docking score and a productive binding pose would suggest a higher likelihood of the enzyme being an effective catalyst for the desired transformation.

The following table outlines a hypothetical in silico screening workflow for discovering novel biocatalytic transformations of Tert-butyl 3-(3-hydroxyphenyl)propanoate.

| Step | Description | Key Computational Tools |

| 1. Target Enzyme Selection | Identification of enzyme classes known to catalyze reactions of interest (e.g., hydrolysis, oxidation, glycosylation) on phenolic or ester-containing compounds. | Enzyme databases (e.g., BRENDA, KEGG), literature review. |

| 2. Virtual Screening | High-throughput docking of Tert-butyl 3-(3-hydroxyphenyl)propanoate against a library of 3D enzyme structures to identify potential "hits" with good binding affinity. | Docking software (e.g., AutoDock, GOLD), protein structure databases (e.g., PDB). |

| 3. Hit Prioritization | Ranking of the enzyme "hits" based on docking scores, binding poses, and other criteria such as the proximity of the substrate's reactive site to the enzyme's catalytic residues. | Molecular visualization software (e.g., PyMOL, VMD), scoring functions. |

| 4. Molecular Dynamics (MD) Simulation | Performing MD simulations on the most promising enzyme-substrate complexes to assess the stability of the binding and to observe the dynamics of the interaction over time. | MD simulation packages (e.g., GROMACS, AMBER). |

| 5. Experimental Validation | Laboratory-based experiments to confirm the predicted biocatalytic activity of the top-ranked enzymes. | N/A (This step is beyond the scope of computational investigation but is the ultimate goal of the screening process). |

Through these computational and theoretical approaches, the reactivity of Tert-butyl 3-(3-hydroxyphenyl)propanoate can be systematically predicted, and novel synthetic routes, particularly those employing biocatalysts, can be efficiently explored.

Future Research Directions for Tert Butyl 3 3 Hydroxyphenyl Propanoate

Exploration of More Efficient and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis. Future research into the synthesis of Tert-butyl 3-(3-hydroxyphenyl)propanoate (B1234328) will likely focus on developing methods that are more efficient and environmentally friendly than traditional esterification processes, which often rely on stoichiometric activating agents or harsh catalysts.

One promising avenue is the use of biocatalysts, such as lipases. Enzymatic esterification can proceed under mild reaction conditions, often in solvent-free systems or in green solvents, leading to high selectivity and reduced energy consumption. mdpi.comrsc.org Research in this area would involve screening for robust enzymes that can efficiently catalyze the esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butanol (B103910) or a suitable tert-butyl donor.

| Synthetic Strategy | Catalyst Type | Potential Advantages |

| Enzymatic Esterification | Lipases | Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts. |

| Heterogeneous Catalysis | Solid Acids (e.g., resins, zeolites) | Catalyst recyclability, simplified product purification, continuous processing potential. |

| Benzyne-Mediated Esterification | In-situ generated benzyne | Mild reaction conditions, potential for broader substrate scope. organic-chemistry.org |

Integration into Continuous Flow Chemistry Systems for Scalable and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. tue.nlrsc.org The integration of the synthesis of Tert-butyl 3-(3-hydroxyphenyl)propanoate into a continuous flow system is a logical next step for achieving scalable and automated production.

Future research will likely involve the design and optimization of a multi-step flow process. semanticscholar.orgresearchgate.netnih.gov This could encompass the synthesis of the 3-(3-hydroxyphenyl)propanoic acid precursor followed by an in-line esterification step. The use of packed-bed reactors containing immobilized enzymes or heterogeneous catalysts would be particularly advantageous in a flow setup, allowing for continuous operation over extended periods with minimal manual intervention. riken.jprsc.org The development of such a system would not only enhance production efficiency but also allow for precise control over reaction parameters, leading to higher yields and purity.

Development of Highly Selective Catalysts for Directed Functionalization

The aromatic ring and the aliphatic chain of Tert-butyl 3-(3-hydroxyphenyl)propanoate offer multiple sites for further chemical modification. The development of highly selective catalysts for the directed functionalization of this molecule could unlock a wide range of novel derivatives with tailored properties.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules. rsc.org Future research could focus on developing catalysts that can selectively activate and functionalize the C-H bonds on the phenyl ring, for instance, at the ortho or meta positions relative to the existing substituents. acs.orgnih.govnih.gov This would enable the introduction of new functional groups, leading to compounds with altered electronic, steric, and bioactive properties.

Furthermore, selective catalytic oxidation or reduction of the hydroxyl group or the ester moiety could provide access to a diverse library of related compounds. The table below summarizes potential catalytic functionalization strategies.

| Functionalization Target | Catalytic Approach | Potential Outcome |

| Phenyl Ring C-H Bonds | Transition-Metal Catalysis (e.g., Pd, Rh, Ru) | Introduction of new substituents (e.g., alkyl, aryl, halogen) at specific positions. rsc.orgnih.gov |

| Phenolic Hydroxyl Group | Selective Oxidation/Etherification | Formation of quinone derivatives or ethers with modified properties. |

| Propanoate Side Chain | Selective C-H Functionalization | Modification of the aliphatic chain to introduce new functionalities. |

Advanced Material Science Applications Utilizing its Structural Features and Reactivity

Phenolic compounds are known for their utility as building blocks for polymeric materials, often imparting antioxidant and thermal stability. nih.gov The structural features of Tert-butyl 3-(3-hydroxyphenyl)propanoate, namely the reactive phenolic hydroxyl group and the potential for polymerization, make it an interesting candidate for applications in advanced material science.

Future research could explore the incorporation of this molecule as a monomer or an additive in the synthesis of novel polymers. rsc.org For instance, it could be used to create polyesters or polycarbonates with tailored properties. The presence of the phenolic group could enhance the antioxidant and UV-stabilizing properties of the resulting materials. nih.gov Additionally, the tert-butyl group can influence the physical properties of the polymer, such as its solubility and thermal characteristics.

Another avenue of investigation is the use of Tert-butyl 3-(3-hydroxyphenyl)propanoate as a precursor for functional coatings or resins. Its ability to undergo reactions such as electrophilic aromatic substitution could be exploited to cross-link and form durable and functional polymer networks.

Synergistic Application with Emerging Chemical Technologies for Enhanced Research Capabilities

The study of Tert-butyl 3-(3-hydroxyphenyl)propanoate and its derivatives can be significantly accelerated by leveraging emerging chemical technologies. High-throughput screening (HTS) and high-content screening (HCS) methodologies can be employed to rapidly evaluate the biological activities of a library of compounds derived from the parent molecule. mdpi.comnih.govchemfaces.com This could lead to the discovery of new applications in areas such as pharmaceuticals, agrochemicals, or cosmetics.

Furthermore, the investigation of synergistic effects with other compounds is a promising research direction. rjpharmacognosy.irresearchgate.netresearchgate.net For example, the antioxidant properties of Tert-butyl 3-(3-hydroxyphenyl)propanoate could be enhanced when combined with other phenolic compounds or vitamins. nih.gov Computational modeling and machine learning algorithms can be utilized to predict synergistic combinations and guide experimental design, thereby accelerating the discovery of potent antioxidant formulations. The integration of these advanced technologies will undoubtedly foster a deeper understanding of the potential of this chemical compound.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl3-(3-hydroxyphenyl)propanoate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 3-(3-hydroxyphenyl)propanoic acid with tert-butanol under acidic catalysis. Key steps include:

- Acid activation : Use thionyl chloride (SOCl₂) to convert the carboxylic acid to its reactive acid chloride intermediate at 0–5°C to minimize side reactions.

- Esterification : React the acid chloride with tert-butanol in anhydrous dichloromethane, maintaining a 1:1.2 molar ratio of acid to alcohol.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product. Monitor reaction progress via TLC (Rf ∼0.5 in 3:1 hexane:EtOAc).

- Yield Optimization : Adjust reaction time (12–24 hours) and catalyst load (e.g., DMAP at 5 mol%) to improve efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify the tert-butyl group (δ 1.4 ppm, singlet) and aromatic protons (δ 6.7–7.2 ppm, meta-substitution pattern). The ester carbonyl appears at δ 170–175 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm ester C=O stretching (∼1740 cm⁻¹) and phenolic O-H (broad peak at 3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 237.1492 for C₁₃H₁₈O₃).

- Derivatization : For enhanced GC-MS analysis, prepare trimethylsilyl (TMS) derivatives to improve volatility .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) during powder handling or aerosol-generating steps.

- Containment : Perform all manipulations in a chemical fume hood with secondary containment trays.

- Waste Management : Avoid drainage contamination by using sealed waste containers labeled for halogenated organics.

- Emergency Protocols : For eye exposure, flush with saline for 15 minutes; for skin contact, wash with pH-neutral soap and 10% ethanol solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound degradation?

- Methodological Answer :

- Isotopic Tracing : Use ¹³C-labeled compound to track degradation products in microbial cultures (e.g., Pseudomonas spp.). Analyze metabolites via LC-MS/MS.

- Enzyme Knockouts : Compare degradation rates in wild-type vs. hydrolase-deficient bacterial strains to identify rate-limiting steps.

- Pathway Cross-Validation : Align experimental data with MetaCyc pathway databases (Entry: 3-(3-hydroxyphenyl)propanoate degradation) and assess kinetic parameters (e.g., Km for hydrolases) .

Q. What experimental strategies optimize regioselectivity in aromatic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring meta-substitution.

- Temperature Control : Lower temperatures (e.g., −20°C) reduce kinetic competition, enhancing para-selectivity in electrophilic attacks.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on transition state energies. Validate with Hammett plots using substituted derivatives .

Q. How does this compound participate in microbial detoxification pathways?

- Methodological Answer :

- Metagenomic Profiling : Sequence DNA from compound-exposed microbial consortia to identify upregulated genes (e.g., catA for catechol dioxygenases).

- Intermediate Analysis : Quantify 2-hydroxypentadienoate (a key intermediate) via HPLC-UV (λ = 254 nm) with a C18 column.

- Enzyme Inhibition : Use EDTA to inhibit metalloenzymes (e.g., dioxygenases) and assess pathway blockade. Compare detoxification efficiency across aerobic/anaerobic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?

- Methodological Answer :

- Source Evaluation : Cross-check data against authoritative databases (e.g., NIST, KEGG) and exclude non-peer-reviewed sources (e.g., BenchChem).

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at standardized concentrations (0.1–100 µM).

- Structural Analogues : Compare toxicity of tert-butyl esters with methyl/ethyl variants to isolate steric/electronic effects .

Experimental Design Considerations

Q. What controls are essential when studying the biological activity of this compound?

- Methodological Answer :

- Negative Controls : Include unmodified 3-(3-hydroxyphenyl)propanoic acid to assess ester-specific effects.

- Solvent Controls : Use vehicle-only (e.g., DMSO at ≤0.1%) to rule out solvent interference in cell-based assays.

- Stability Controls : Monitor compound integrity in buffer solutions (pH 7.4, 37°C) via HPLC at 0, 6, and 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products